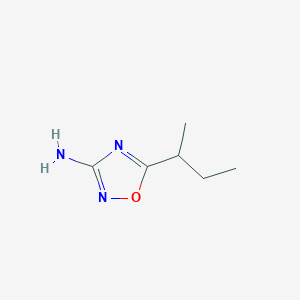

5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butan-2-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-4(2)5-8-6(7)9-10-5/h4H,3H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQAASCCQZTWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=NO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340524-25-5 | |

| Record name | 5-(butan-2-yl)-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Replacements for the 5 Butan 2 Yl Group:the Sec Butyl Group is a Relatively Small, Lipophilic Moiety. Bioisosteric Replacements Can Be Used to Fine Tune Lipophilicity and Explore the Steric Boundaries of the Binding Pocket.

Non-classical isosteres: Replacing the carbon skeleton with isosteric groups like a cyclopentyl or a tetrahydrofuranyl ring can alter conformation and polarity.

tert-Butyl group: This isomer can probe the tolerance for a different steric profile. chem-space.com

Fluorinated groups: Introducing fluorine can block metabolic oxidation and alter electronic properties.

Replacements for the 3 Amine Group:the Primary Amine is a Key Hydrogen Bond Donor. Its Basicity and Hydrogen Bonding Capacity Can Be Modulated Through Bioisosteric Replacement with Groups Like Oh, Nhch₃, or by Incorporating It into Another Heterocyclic Ring.

Exploration of New Pharmacophores based on 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Based on the SAR data from the this compound series, a hypothetical pharmacophore model can be constructed.

Key features of this model might include:

One Hydrogen Bond Donor (HBD): The 3-amino group.

Two Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the 1,2,4-oxadiazole ring.

One Hydrophobic Feature (HY): The sec-butyl group at the 5-position.

Pharmacophore Model for the this compound Scaffold

(Image representation of a pharmacophore model showing a hydrophobic region (HY) for the sec-butyl group, a hydrogen bond donor (HBD) for the amine, and two hydrogen bond acceptors (HBA) for the oxadiazole nitrogens, with defined distances and angles between them.)

This pharmacophore model serves as a template for discovering new, structurally diverse compounds that could elicit the same biological response. nih.gov The exploration of new pharmacophores can be achieved through:

Scaffold Hopping: This involves replacing the central 1,2,4-oxadiazole core with different chemical scaffolds while maintaining the spatial arrangement of the key pharmacophoric features. For example, a pyrimidine (B1678525) or triazine core could be designed to correctly position the HBD and HY features.

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for compounds that match the feature arrangement, leading to the identification of novel hit compounds with completely different chemical structures. nih.gov

This approach moves beyond simple analogue synthesis and opens the door to identifying entirely new chemical classes of compounds that retain the desired biological activity, potentially with improved novelty and physicochemical properties.

Computational and Theoretical Investigations of 5 Butan 2 Yl 1,2,4 Oxadiazol 3 Amine

Molecular Docking and Dynamics Simulations Involving 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme. Molecular dynamics (MD) simulations can then be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and any conformational changes that may occur.

While the 1,2,4-oxadiazole (B8745197) scaffold is of interest in medicinal chemistry, specific molecular docking and dynamics simulation studies for this compound have not been reported. Such studies would require a specific biological target to be identified.

Density Functional Theory (DFT) Studies on Reaction Mechanisms of this compound

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. In the context of reaction mechanisms, DFT can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This allows for a detailed understanding of how a particular chemical transformation occurs.

For this compound, DFT studies could elucidate the mechanisms of its synthesis, decomposition, or its reactions with other molecules. However, no such specific mechanistic studies have been published.

Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the characterization of new compounds. For instance, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized molecule.

Although general methodologies for spectroscopic prediction are well-established, specific predicted data for this compound is not available in the literature.

Conformational Analysis of this compound using Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to identify the most stable conformers (lowest energy structures) and to determine the energy barriers between them.

For this compound, the presence of the flexible butan-2-yl group would lead to several possible low-energy conformations. A systematic computational search would be necessary to identify these and understand their relative stabilities. To date, such a specific conformational analysis has not been reported in scientific publications.

Mechanistic Studies and Reactivity of 5 Butan 2 Yl 1,2,4 Oxadiazol 3 Amine

Reaction Kinetics and Thermodynamics of 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine Transformations

The kinetics and thermodynamics of reactions involving the 1,2,4-oxadiazole (B8745197) core are largely dictated by the stability of the ring and the transition states of its transformations. A common reaction is the Boulton-Katritzky rearrangement (BKR), a thermal process involving an internal nucleophilic substitution where a nucleophilic atom in the C3 side-chain attacks the electrophilic N(2) atom of the ring, leading to the cleavage of the weak O-N bond. chim.it

For this compound, the substituents play a crucial role in modulating the reaction rates. The 3-amino group is a strong electron-donating group (EDG) through resonance, while the 5-(butan-2-yl) group is a weak electron-donating group through induction. These EDGs increase the electron density of the heterocyclic ring, which generally deactivates it towards nucleophilic attack, a common step in many rearrangements. Consequently, transformations initiated by an external nucleophile would be expected to have a slower rate compared to 1,2,4-oxadiazoles bearing electron-withdrawing groups (EWGs).

| Substituent at C5 | Substituent at C3 | Electronic Effect | Predicted Relative Rate of Nucleophilic Attack |

|---|---|---|---|

| -NO₂ (Strong EWG) | -H | Strongly Activating | Fastest |

| -Cl (Weak EWG) | -H | Activating | Fast |

| -H | -H | Neutral | Moderate |

| -Butan-2-yl (Weak EDG) | -NH₂ (Strong EDG) | Strongly Deactivating | Slowest |

Elucidation of Reaction Intermediates in this compound Chemistry

The transformations of 1,2,4-oxadiazoles often proceed through various short-lived intermediates. Photochemical reactions, in particular, are known to involve reactive open-chain intermediates that can have zwitterionic, bi-radical, or nitrene-like characteristics, formed after the cleavage of the labile O-N bond. chim.it

For 3-amino-1,2,4-oxadiazoles specifically, irradiation can lead to rearrangements such as the ring contraction-ring expansion (RCRE) route, which forms 1,3,4-oxadiazoles, or the internal-cyclization isomerization (ICI) route, yielding the regioisomeric 1,2,4-oxadiazole. chim.itnih.gov DFT studies on similar 3-amino-1,2,4-oxadiazoles suggest that the excited state evolves toward stable ground-state intermediates, and their subsequent transformations are governed by tautomeric and deprotonation equilibria in solution. nih.gov

Another significant mechanistic pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. This typically occurs when a bidentate nucleophile attacks the electrophilic C5 position, which is usually activated by an electron-withdrawing group, leading to a ring-opened intermediate. chim.it This intermediate then cyclizes to form a new heterocyclic ring. chim.it In the case of this compound, the electron-donating butan-2-yl group would disfavor the initial nucleophilic attack at C5, making the ANRORC mechanism less probable compared to analogues with electron-withdrawing substituents.

Influence of Substituents on the Reactivity of the 1,2,4-Oxadiazol-3-amine (B1644292) Core

The reactivity of the 1,2,4-oxadiazole ring is highly dependent on the electronic properties of its substituents. psu.edu The entire ring system can act as an electron-withdrawing group, which enhances the reactivity of attached substituents. mdpi.com

3-Amino Group: As a potent electron-donating group, the primary amine at the C3 position significantly increases the electron density of the oxadiazole ring through resonance. This has a strong deactivating effect on the C3 and C5 carbons towards nucleophilic attack. However, it increases the nucleophilicity of the N(4) atom and the exocyclic amine itself, making them more susceptible to electrophilic attack.

| Substituent | Position | Electronic Effect | Influence on Ring Electrophilicity | Influence on Ring Nucleophilicity (at N4) |

|---|---|---|---|---|

| -NH₂ | C3 | Strongly Donating (+R > -I) | Strongly Decreases | Strongly Increases |

| -Butan-2-yl | C5 | Weakly Donating (+I) | Slightly Decreases | Slightly Increases |

| -NO₂ | C5 | Strongly Withdrawing (-R, -I) | Strongly Increases | Strongly Decreases |

| -H | C3/C5 | Neutral | Reference | Reference |

Electrophilic and Nucleophilic Attack on this compound

The sites of electrophilic and nucleophilic attack on the target molecule are determined by the combination of the inherent properties of the 1,2,4-oxadiazole ring and the electronic effects of its substituents.

Nucleophilic Attack: Nucleophilic attacks on the 1,2,4-oxadiazole ring are more common than electrophilic ones. nih.gov The primary electrophilic centers are the carbon atoms C3 and C5. Due to the strong electron-donating effect of the amino group at C3, this position is significantly deactivated. The C5 position, despite being attached to the weakly electron-donating butan-2-yl group, remains the most probable site for nucleophilic attack, although it is less electrophilic than in 1,2,4-oxadiazoles bearing aryl or electron-withdrawing groups. External nucleophiles generally prefer to react with the C5 or C3 electrophilic sites rather than the N(2) atom, which is typically only attacked intramolecularly during rearrangements like the BKR. psu.edu

Electrophilic Attack: The 1,2,4-oxadiazole ring is generally resistant to electrophilic substitution due to its electron-deficient character. nih.gov However, the presence of the strongly activating 3-amino group and the weakly activating 5-butan-2-yl group increases the electron density of the system. The most likely site for electrophilic attack is not the ring itself, but rather the exocyclic amino group, which is a strong nucleophile. The pyridine-like N(4) nitrogen is also a potential site for electrophilic attack (e.g., protonation or alkylation). psu.edu

Structure Activity Relationship Sar Studies of 5 Butan 2 Yl 1,2,4 Oxadiazol 3 Amine and Its Analogues

Design and Synthesis of Derivatives of 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine

The design of derivatives based on the this compound scaffold is a strategic endeavor aimed at exploring the chemical space around this core to optimize biological activity, selectivity, and pharmacokinetic properties. The synthetic strategy for these compounds typically revolves around the construction of the 1,2,4-oxadiazole (B8745197) ring, a versatile and privileged structure in medicinal chemistry. nih.govresearchgate.net

A common and effective method for the synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles involves a two-step process. The synthesis begins with the generation of an amidoxime (B1450833) from a corresponding nitrile. For the parent compound, 2-methylbutanenitrile would be treated with hydroxylamine. The resulting 2-methylbutanamidoxime is then cyclized with a cyanating agent, such as cyanogen (B1215507) bromide, to form the 3-amino-1,2,4-oxadiazole ring.

Derivatization can be achieved by several approaches:

Modification of the 5-position substituent: By starting with different nitriles, a variety of analogues can be synthesized. For example, using isovaleronitrile (B1219994) or cyclopentanecarbonitrile (B127170) would yield derivatives with isopropyl or cyclopentyl groups at the 5-position, respectively. This allows for the systematic exploration of the size, lipophilicity, and stereochemistry of this substituent.

Substitution on the 3-amino group: The primary amine at the 3-position serves as a handle for further modification. Acylation, alkylation, or sulfonylation reactions can introduce a wide range of functionalities. For instance, reaction with various acyl chlorides or sulfonyl chlorides can produce a library of amide and sulfonamide derivatives, probing the electronic and steric requirements for hydrogen bond donor/acceptor interactions at this position.

A representative synthetic scheme is illustrated below:

Scheme 1: General Synthesis of this compound Derivatives(Image representation of a chemical synthesis scheme: Step 1 shows the conversion of various nitriles (R-CN) to amidoximes (R-C(NH2)=NOH) using hydroxylamine. Step 2 shows the cyclization of the amidoxime with cyanogen bromide (BrCN) to yield 5-substituted-1,2,4-oxadiazol-3-amines.)

The table below outlines a selection of designed derivatives, showcasing modifications at the 5-position and the 3-amino group.

| Compound ID | R (at C5) | R' (at 3-Amine) | Synthetic Approach |

| 1 | sec-Butyl | H | Standard synthesis from 2-methylbutanenitrile |

| 2 | Isopropyl | H | Start with isovaleronitrile |

| 3 | Cyclopentyl | H | Start with cyclopentanecarbonitrile |

| 4 | sec-Butyl | Acetyl | Acylation of compound 1 with acetyl chloride |

| 5 | sec-Butyl | Methyl | Reductive amination or alkylation of compound 1 |

| 6 | tert-Butyl | H | Start with pivalonitrile |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iaea.org For the this compound series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) are particularly insightful. researchgate.netnih.gov These studies help to visualize the steric, electrostatic, and hydrophobic fields around the molecules, providing a rationale for observed activity trends and guiding the design of more potent analogues. mdpi.com

A typical 3D-QSAR study on this series would involve:

Data Set Selection: A series of synthesized analogues with a range of biological activities (e.g., IC₅₀ values) is selected.

Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on a common scaffold, in this case, the 1,2,4-oxadiazol-3-amine (B1644292) core.

Field Calculation: CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Partial Least Squares (PLS) regression is used to correlate the variations in these fields with the variations in biological activity, generating a predictive model. nih.gov

The output of such a study is often represented by contour maps. For instance, a hypothetical CoMFA analysis might reveal:

Steric Contour Map: Green contours near the 5-position substituent would indicate that bulkier groups are favorable for activity, while yellow contours might suggest that steric bulk is detrimental in a specific region.

Electrostatic Contour Map: Blue contours near the 3-amino group would suggest that electropositive potential (e.g., a hydrogen bond donor) is beneficial, while red contours near the oxadiazole ring would indicate that electronegative potential (e.g., hydrogen bond acceptors) enhances activity.

The table below shows a hypothetical dataset for a QSAR study, including experimental activity and the activity predicted by a generated model.

| Compound ID | Structure (Modification from Parent) | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| 1 | Parent (5-sec-Butyl) | 7.20 | 7.15 | 0.05 |

| 2 | 5-Isopropyl | 6.85 | 6.90 | -0.05 |

| 3 | 5-Cyclopentyl | 7.50 | 7.55 | -0.05 |

| 4 | 3-NH-Acetyl | 6.50 | 6.45 | 0.05 |

| 7 | 5-Phenyl | 6.30 | 6.38 | -0.08 |

| 8 | 5-(4-Chlorophenyl) | 6.95 | 6.91 | 0.04 |

A reliable QSAR model, indicated by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values, serves as a powerful tool for virtually screening new designs before undertaking their synthesis. mdpi.com

Influence of Stereochemistry on Activity within the this compound Scaffold

Stereochemistry often plays a critical role in the biological activity of chiral compounds, as molecular targets like enzymes and receptors are themselves chiral. nih.gov The butan-2-yl group at the 5-position of the parent compound contains a stereocenter, meaning the compound can exist as two enantiomers: (R)-5-(butan-2-yl)-1,2,4-oxadiazol-3-amine and (S)-5-(butan-2-yl)-1,2,4-oxadiazol-3-amine.

The differential interaction of these enantiomers with a biological target can lead to significant differences in potency, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may fit perfectly into a binding pocket, while the other (the distomer) may bind with lower affinity or not at all. nih.gov

The synthesis of enantiomerically pure compounds can be achieved either by using chiral starting materials (e.g., (R)- or (S)-2-methylbutanenitrile) or by separating the racemic mixture using chiral chromatography.

Investigating the activity of the individual enantiomers is a crucial step in SAR studies. A hypothetical comparison of the biological activity of the (R) and (S) enantiomers is presented below.

| Compound | Enantiomer | Target Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| This compound | (S)-enantiomer | 15 | 50 |

| This compound | (R)-enantiomer | 350 | >1000 |

| Racemate | Mixture | 32 | 95 |

In this hypothetical example, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, suggesting that the specific 3D orientation of the sec-butyl group is critical for optimal interaction with the target's binding site. This information is vital for developing a more refined pharmacophore model and for advancing the most potent isomer as a potential drug candidate.

Bioisosteric Replacements in the this compound Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. cambridgemedchemconsulting.comdrughunter.com For the this compound framework, bioisosteric replacements can be considered for both the heterocyclic core and its substituents.

Applications and Potential Research Avenues for 5 Butan 2 Yl 1,2,4 Oxadiazol 3 Amine

Role of 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine in Materials Science

The 1,2,4-oxadiazole (B8745197) ring is a thermally and chemically stable heterocyclic system. nih.gov This stability, combined with the potential for functionalization, makes its derivatives interesting candidates for materials science.

Potential as a Monomer for High-Performance Polymers: The primary amine group on this compound could serve as a reactive site for polymerization reactions. For instance, it could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The incorporation of the rigid 1,2,4-oxadiazole ring into the polymer backbone could lead to materials with enhanced thermal stability and mechanical strength. The butan-2-yl group, being a chiral center, could also introduce interesting stereochemical properties to the resulting polymers.

Liquid Crystalline Properties: Certain 1,2,4-oxadiazole derivatives have been investigated for their potential as liquid crystals. nih.gov The rod-like shape of the oxadiazole ring can contribute to the formation of liquid crystalline phases. The butan-2-yl group in this compound could influence the packing of the molecules and, consequently, the mesomorphic properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Co-monomer | Resulting Polymer | Potential Properties |

| Diacyl chloride | Polyamide | High thermal stability, mechanical strength |

| Diisocyanate | Polyurea | Good elasticity, abrasion resistance |

| Diepoxide | Epoxy resin | Strong adhesion, chemical resistance |

Supramolecular Chemistry Involving this compound

The 1,2,4-oxadiazole ring and the amine group are capable of forming non-covalent interactions, which are the foundation of supramolecular chemistry.

Hydrogen Bonding Motifs: The primary amine group is a hydrogen bond donor, while the nitrogen atoms of the 1,2,4-oxadiazole ring are hydrogen bond acceptors. This allows for the formation of various hydrogen bonding networks, leading to the self-assembly of molecules into well-defined supramolecular structures such as tapes, sheets, or helices. The butan-2-yl group could influence the steric hindrance and chirality of these assemblies.

Bioisostere for Amides and Esters: The 1,2,4-oxadiazole ring is considered a bioisostere of amide and ester groups, meaning it can mimic their spatial and electronic properties in biological systems. nih.govchim.it This makes 1,2,4-oxadiazole derivatives interesting for the design of molecules that can interact with biological targets through non-covalent interactions.

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interaction |

| Primary Amine (-NH₂) | Donor | Intermolecular hydrogen bonding with acceptor groups |

| 1,2,4-Oxadiazole Ring Nitrogens | Acceptor | Intermolecular hydrogen bonding with donor groups |

Advanced Chemical Sensing Platforms Utilizing this compound

Derivatives of oxadiazoles (B1248032) have been explored as fluorescent sensors for the detection of various analytes. nih.govnih.gov

Fluorogenic Core: While the intrinsic fluorescence of this compound is not documented, the 1,2,4-oxadiazole ring can be part of a larger conjugated system that exhibits fluorescence. The amine group can be functionalized with a fluorophore to create a sensor molecule.

Analyte Recognition: The amine group and the oxadiazole ring can act as binding sites for specific analytes. For example, the amine group could coordinate with metal ions, leading to a change in the fluorescence of the molecule. The hydrogen bonding capabilities could also be exploited for the recognition of anions or neutral molecules. The butan-2-yl group could create a specific binding pocket, potentially leading to enantioselective sensing.

Precursor Applications of this compound in Synthesis of Complex Molecules

The 1,2,4-oxadiazole ring can be a stable scaffold for further chemical transformations or can be cleaved under certain conditions to yield other functional groups.

Building Block in Organic Synthesis: The primary amine of this compound can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, or imines. This allows for the use of this compound as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and other areas. nih.gov

Ring-Opening Reactions: The O-N bond in the 1,2,4-oxadiazole ring is susceptible to cleavage under reductive conditions. researchgate.net This can be a useful synthetic strategy to unmask other functionalities. For example, reduction of a 1,2,4-oxadiazole can lead to the formation of an amidine and a carbonyl compound.

Table 3: Potential Synthetic Transformations of this compound

| Reagent/Condition | Transformation | Product Type |

| Acyl chloride | Acylation of the amine | Amide |

| Sulfonyl chloride | Sulfonylation of the amine | Sulfonamide |

| Aldehyde/Ketone | Condensation with the amine | Imine |

| Reducing agent (e.g., H₂/Pd) | Reductive ring cleavage | Amidine and carbonyl compounds |

Future Directions in the Study of this compound

The exploration of this compound and its derivatives is still in its infancy. Future research could focus on several key areas:

Synthesis and Characterization: The first step would be the development of an efficient and scalable synthesis for this compound and a thorough characterization of its physicochemical properties.

Computational Studies: Density functional theory (DFT) calculations could be employed to predict the electronic properties, reactivity, and potential for non-covalent interactions of this molecule, guiding experimental work.

Exploration in Medicinal Chemistry: Given the prevalence of the 1,2,4-oxadiazole scaffold in medicinal chemistry, this compound could be used as a starting point for the development of new therapeutic agents. tandfonline.com

Development of Novel Materials: Systematic studies on the polymerization of this compound and the self-assembly of its derivatives could lead to the discovery of new materials with unique properties.

Conclusion

Summary of Key Findings on 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine

While specific research on This compound is not extensively documented in publicly available literature, a summary of its likely chemical and pharmacological profile can be extrapolated from the well-established characteristics of the 1,2,4-oxadiazole (B8745197) scaffold and its various derivatives. The core structure, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry due to its metabolic stability and ability to serve as a bioisosteric replacement for amide and ester groups. nih.gov

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govresearchgate.net The presence of the 3-amino group in the structure of This compound is a key feature, as amino-substituted oxadiazoles (B1248032) have been a focal point in the development of various therapeutic agents. This functional group can participate in hydrogen bonding interactions with biological targets, a crucial factor for pharmacological activity.

The "5-" position of the oxadiazole ring, occupied by a butan-2-yl group, will influence the compound's lipophilicity and steric properties. This, in turn, can affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to specific receptors or enzymes. The non-aromatic, alkyl nature of the butan-2-yl substituent distinguishes it from many of the more extensively studied aryl-substituted oxadiazoles.

Implications for Future Academic and Applied Research

The unique combination of a 3-amino group and a sec-butyl substituent at the 5-position of the 1,2,4-oxadiazole ring in This compound suggests several avenues for future research.

In the academic sphere , there is a clear opportunity for the synthesis and characterization of this compound. Elucidation of its physicochemical properties, such as its pKa, solubility, and crystal structure, would provide a foundational understanding of the molecule. Further academic inquiry could involve computational modeling and docking studies to predict its potential biological targets. Comparative studies with its structural isomers, such as those with n-butyl, isobutyl, or tert-butyl groups at the 5-position, could yield valuable structure-activity relationship (SAR) data. nih.gov

In applied research , particularly in drug discovery, this compound could be screened against a variety of biological targets. Given the known activities of related 1,2,4-oxadiazoles, initial screening could focus on its potential as an antimicrobial, anti-inflammatory, or neurological agent. nih.govresearchgate.net For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. nih.govresearchgate.netmdpi.com The potential for This compound to act as a precursor for the synthesis of more complex molecules could also be explored in the development of new chemical entities for various therapeutic areas.

Unanswered Questions and Challenges in the Research of this compound

The primary challenge in the study of This compound is the current lack of specific data. This presents a number of unanswered questions that future research would need to address:

Optimal Synthetic Pathways: While general methods for the synthesis of 1,2,4-oxadiazoles are established, the most efficient and scalable route for the synthesis of this specific compound, with its sec-butyl substituent, needs to be determined and optimized. researchgate.net

Biological Activity Profile: The full spectrum of its biological activities remains unknown. Comprehensive screening is required to identify any potential therapeutic applications.

Mechanism of Action: Should any significant biological activity be discovered, the underlying mechanism of action at the molecular level would need to be elucidated.

Pharmacokinetic and Toxicological Profile: A thorough investigation of its ADME properties and a comprehensive toxicological assessment would be necessary to evaluate its potential as a drug candidate.

Structure-Activity Relationships: How does the butan-2-yl group at the 5-position, in comparison to other alkyl or aryl substituents, influence the compound's biological activity and selectivity?

Addressing these questions will be crucial in determining the scientific and potential commercial value of This compound .

Q & A

Q. What are the recommended synthetic routes for 5-(Butan-2-yl)-1,2,4-oxadiazol-3-amine, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves cyclization reactions using amidoxime precursors. For example, amidoximes can react with activated carbonyl derivatives (e.g., isatoic anhydrides) in a NaOH–DMSO medium under ambient conditions to form the oxadiazole core . Optimization includes controlling stoichiometry (1:1 molar ratio of amidoxime to carbonyl source), solvent polarity (DMSO enhances nucleophilicity), and reaction time (12–24 hours). Purity can be improved via recrystallization in ethanol/water mixtures. Monitor progress using TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the oxadiazole ring (characteristic peaks at δ 8.5–9.0 ppm for NH and δ 160–170 ppm for C=N). The butan-2-yl group appears as a multiplet (δ 1.0–1.5 ppm for CH and δ 2.5–3.0 ppm for CH) .

- IR : Stretching vibrations at 1650–1700 cm (C=N) and 3300–3400 cm (NH) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] peaks. High-resolution MS confirms molecular formula (e.g., CHNO) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification .

- Waste Disposal : Segregate organic waste (e.g., reaction solvents) and aqueous fractions. Neutralize acidic/basic residues before disposal. Collaborate with certified waste management services .

- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in anticancer or antioxidant contexts?

Methodological Answer:

Q. How should discrepancies in bioactivity data between structural analogs be resolved?

Methodological Answer:

- Structural Analysis : Compare substituent effects using SAR. For example, electron-withdrawing groups on the oxadiazole ring may enhance anticancer activity .

- Purity Verification : Reanalyze compounds via HPLC (>95% purity) to rule out impurities affecting results .

- Assay Reproducibility : Validate protocols across multiple labs. Use standardized cell lines and culture conditions .

Q. What computational methods are suitable for studying the mechanism of action of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). Set grid parameters to cover the active site (center coordinates based on crystal structure) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can regioselectivity challenges during synthesis be addressed?

Methodological Answer:

- Reagent Choice : Use tert-butyl nitrite for nitrosation to favor 1,2,4-oxadiazole formation over 1,3,4-isomers .

- Temperature Control : Maintain reactions at 0–5°C to suppress side products. Quench intermediates promptly .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.